molecular formula C8H6BrNO2 B7468381 5-bromo-N-prop-2-ynylfuran-2-carboxamide

5-bromo-N-prop-2-ynylfuran-2-carboxamide

Cat. No.: B7468381
M. Wt: 228.04 g/mol
InChI Key: KGJBQAXWPCEBKT-UHFFFAOYSA-N
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Description

5-Bromo-N-prop-2-ynylfuran-2-carboxamide is a halogenated furan derivative characterized by a bromine substituent at the 5-position of the furan ring and a prop-2-ynyl (propargyl) group attached to the carboxamide nitrogen. The compound’s structure combines the electron-withdrawing bromine atom with the linear, π-bond-rich propargyl moiety, which may confer unique reactivity and physicochemical properties.

Properties

IUPAC Name

5-bromo-N-prop-2-ynylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h1,3-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJBQAXWPCEBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Furan-2-carboxamide Derivatives

Compound Name Substituent on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
This compound Prop-2-ynyl (propargyl) C₉H₇BrNO₂* ~256.06 Alkyne functionality for click chemistry; compact structure.
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide 4-Isopropylphenyl C₁₄H₁₄BrNO₂ 316.18 Bulky aromatic group; increased lipophilicity (logP ~3.5).
5-Bromo-N-(3-chloro-4-morpholinylphenyl)furan-2-carboxamide 3-Chloro-4-morpholinylphenyl C₁₅H₁₄BrClN₂O₃ 409.65 Chloro and morpholine groups; potential hydrogen bonding and solubility.
5-Bromo-N-methylfuran-2-carboxamide Methyl C₆H₆BrNO₂ 204.03 Simple alkyl substituent; lower molecular weight and higher bioavailability.
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide 4-Allyloxyphenyl C₁₄H₁₂BrNO₃ 322.15 Ether-linked allyl group; moderate polarity and metabolic stability.

*Inferred based on structural similarity.

Structural and Electronic Differences

  • Propargyl vs. Aromatic Substituents : The propargyl group in the target compound introduces sp-hybridized carbons, enabling participation in Huisgen cycloaddition (click chemistry) for bioconjugation, unlike bulky aromatic groups in or 5 .
  • Halogen and Heterocycle Interactions : Bromine at the 5-position of the furan ring is consistent across analogs, but substituents like chlorine () or fluorine () alter electronic density and binding affinity .
  • Heteroaromatic Cores : Pyridine-based analogs () replace the furan ring with a pyridine, enhancing basicity and altering hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The propargyl group (logP ~1.5 inferred) is less lipophilic than 4-isopropylphenyl (logP ~3.5) but more hydrophobic than morpholine-containing derivatives () .
  • Solubility : Morpholinyl and allyloxy substituents () improve aqueous solubility via hydrogen bonding or polar ether linkages, whereas propargyl may reduce it .
  • Metabolic Stability : Methyl or small alkyl groups () are metabolically labile, while propargyl’s rigidity may resist enzymatic degradation .

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